Methallyl sulfide

Description

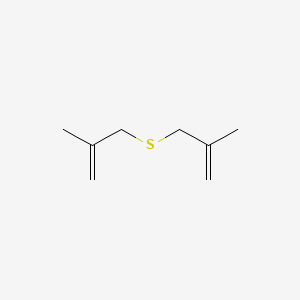

Methallyl sulfide (systematic name: methyl 2-propenyl sulfide) is an organosulfur compound with the molecular formula C₄H₈S. Structurally, it consists of a methallyl group (CH₂=C(CH₃)-) and a methyl group (-CH₃) bonded to a sulfur atom . This compound is notable for its applications in organic synthesis, flavoring agents, and coordination chemistry. Its reactivity stems from the allylic double bond and the sulfide functional group, enabling participation in alkylation, oxidation, and transition-metal-catalyzed reactions .

Structure

3D Structure

Properties

CAS No. |

53926-81-1 |

|---|---|

Molecular Formula |

C8H14S |

Molecular Weight |

142.26 g/mol |

IUPAC Name |

2-methyl-3-(2-methylprop-2-enylsulfanyl)prop-1-ene |

InChI |

InChI=1S/C8H14S/c1-7(2)5-9-6-8(3)4/h1,3,5-6H2,2,4H3 |

InChI Key |

VLDOLRVIUNSSSX-UHFFFAOYSA-N |

SMILES |

CC(=C)CSCC(=C)C |

Canonical SMILES |

CC(=C)CSCC(=C)C |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Properties

Methallyl sulfide, particularly in its form allyl methyl sulfide (AMS), has been studied for its potential health benefits. Research indicates that AMS exhibits significant antioxidant properties, which can mitigate oxidative stress in diabetic models. In a study involving streptozotocin-induced diabetic rats, dietary supplementation with AMS (100 mg/kg body weight) for 30 days resulted in improved biochemical parameters, including reduced plasma glucose levels and enhanced antioxidant enzyme activities .

Table 1: Effects of AMS on Biochemical Parameters in Diabetic Rats

| Parameter | Control Group | AMS Group (100 mg/kg) |

|---|---|---|

| Plasma Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |

| Lipid Peroxidation (μmol/L) | 12 ± 2 | 6 ± 1 |

| Antioxidant Enzyme Activity | 50 ± 5 | 75 ± 7 |

Cancer Research

AMS has also shown potential in cancer research. Studies indicate that it may modulate cellular pathways involved in cancer progression. For instance, AMS has been reported to induce apoptosis in human neuroblastoma cells at higher concentrations, suggesting a role in cancer therapeutics .

Atmospheric Chemistry

The oxidation mechanisms of this compound have been extensively studied to understand its behavior in the atmosphere. Theoretical studies using density functional theory (DFT) have elucidated the reaction pathways of AMS under atmospheric conditions, revealing that it can produce various oxidation products that may contribute to atmospheric sulfur compounds .

Table 2: Products of AMS Oxidation Under Atmospheric Conditions

| Product | Formation Pathway | Yield (%) |

|---|---|---|

| Sulfur Dioxide | Decomposition of MSP intermediates | High |

| Carbonyl Sulfide | Secondary reactions with radicals | Moderate |

| Formic Thioanhydride | Intramolecular rearrangement | Low |

Biodegradation Studies

Research into the biodegradation of this compound highlights its potential as a bioremediation agent. Studies suggest that certain microbial communities can effectively degrade AMS, thereby reducing its environmental impact and enhancing sulfur cycling in ecosystems .

Synthesis of Sulfonates

This compound is utilized in the synthesis of sodium methallyl sulfonate (MAS), which has applications in surfactants and polymer production. The preparation involves reacting methallyl chloride with sodium sulfite under controlled conditions to yield MAS efficiently .

Table 3: Reaction Conditions for MAS Production

| Parameter | Value |

|---|---|

| Temperature | 33°-80° C |

| pH | 7-11 |

| Pressure | 1.0-2.3 bar |

Flavoring Agent

As a flavor compound derived from garlic, this compound contributes to the characteristic aroma and taste profiles in food products. Its use as a natural flavoring agent is being explored further due to its bioactive properties and consumer preference for natural ingredients.

Chemical Reactions Analysis

OH-Initiated Oxidation Under Atmospheric Conditions

The reaction of methallyl sulfide with hydroxyl radicals (OH) proceeds via a multi-step mechanism:

-

Pre-reactive Complex Formation : OH forms a pre-reactive complex with this compound at C1 or C2 positions, with C2 addition being thermodynamically favored .

-

Radical Propagation : The resulting alkyl radical reacts with O₂ to form peroxy radicals (RO₂), which decompose via intramolecular rearrangements.

-

Primary Products : Key products include sulfur dioxide (SO₂), formaldehyde (HCHO), 2-hydroxy-acetaldehyde, and methyl thiomethyl peroxy (MSP) intermediates .

Table 1: Thermodynamic Parameters for OH Addition Pathways

| Reaction Pathway | ΔG (kcal/mol) | Dominant Products |

|---|---|---|

| C1 Addition | -8.2 | MSP, HCHO |

| C2 Addition | -10.5 | SO₂, CH₃SCH₂OO |

Thermal Decomposition and Isomerization

Gas-phase studies reveal this compound’s thermal stability and isomerization behavior:

-

Isomerization Equilibrium : The liquid-phase equilibrium between this compound isomers in DMSO shows a Gibbs free energy change (ΔG) of -3.3 kcal/mol .

-

Deprotonation Energy : Gas-phase deprotonation requires 373.6 ± 4.1 kcal/mol, indicating moderate acidity at the allylic position .

Electron-Transfer Reactions and Radical Cations

This compound participates in electron-transfer photooxygenations:

-

Radical Cation Formation : Laser flash photolysis with sensitizers like pyrylium cations generates sulfide radical cations (CH₂=CHCH₂S⁺CH₃), which react with O₂ to form sulfoxides or sulfones .

-

Mechanistic Pathways : Outer-sphere electron transfer dominates with N-methylquinolinium ions, while inner-sphere mechanisms occur with pyrylium cations .

Solvent Effects on Oxidation Kinetics

Oxidation kinetics vary with solvent polarity and proticity:

-

Dimethyldioxirane Oxidation : Second-order rate constants for sulfide → sulfoxide conversion increase in polar aprotic solvents (e.g., acetone) due to enhanced electrophilicity .

-

Hydrogen Abstraction : Protic solvents like methanol stabilize transition states, reducing activation energy by 2–4 kcal/mol .

Table 2: Solvent Impact on Oxidation Rates

| Solvent | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Acetone | 0.45 |

| Acetone/H₂O (9:1) | 0.62 |

| Methanol | 0.28 |

Thermochemical Data

NIST thermochemical evaluations provide key parameters:

Comparison with Similar Compounds

Allyl Phenyl Sulfide (C₆H₅SCH₂CH=CH₂)

- Structure and Reactivity : Unlike methallyl sulfide, allyl phenyl sulfide features a phenyl group instead of a methyl group. This substitution significantly impacts electronic properties, enhancing resonance stabilization of intermediates. For example, in dirhodium(II)-catalyzed reactions with diazoacetates, allyl phenyl sulfide achieved 58% enantiomeric excess (ee), whereas methallyl phenyl sulfide (CH₂=C(CH₃)SPh) showed dramatically reduced enantioselectivity due to steric hindrance from the methyl group .

- Synthetic Utility : Allyl phenyl sulfide is a key intermediate in regioselective alkylations. For instance, lithiated allyl phenyl sulfide (226) facilitated α-alkylation with 1-bromo-3-butene to yield 227, a step critical in synthesizing complex pheromones . Methallyl analogs, however, require transmetallation with CeCl₃ to achieve regioselectivity at less substituted termini .

Dimethyl Sulfide (CH₃SCH₃)

- Applications: Dimethyl sulfide (DMS) is simpler in structure but shares lipophilic properties with this compound. In aroma analysis, DMS and methallyl cyanide were identified as markers for differentiating whole-seed oils .

Sodium Methallyl Sulfonate (SMAS, H₂C=C(CH₃)CH₂SO₃Na)

- Structural Differentiation : SMAS incorporates a sulfonate group, making it water-soluble and ionic, unlike neutral this compound.

- Industrial Use: SMAS is a key monomer in water-soluble polymers and oilfield chemicals. Ningbo Jinlai Chemical Co., Ltd. produces SMAS for dispersion and viscosity reduction in extreme conditions, applications distinct from this compound’s organic synthesis roles .

Chloromethyl Methyl Sulfide (ClCH₂SCH₃)

- Reactivity : The chlorine substituent increases electrophilicity, enabling nucleophilic substitution reactions. Chloromethyl methyl sulfide is a precursor in chemical manufacturing, contrasting with this compound’s use in catalysis and flavoring .

Physicochemical and Functional Comparison

Table 1: Key Properties of this compound and Analogs

Mechanistic Insights and Selectivity

- Steric Effects : this compound’s methyl group reduces enantioselectivity in catalytic reactions compared to allyl phenyl sulfide. For example, methallyl phenyl sulfide (1d) yielded <10% ee in dirhodium-catalyzed reactions, versus 58% ee for allyl phenyl sulfide .

- Regioselectivity : Lithiated methallyl sulfides require cerium or titanium mediators to control alkylation sites. In contrast, allyl sulfides achieve regioselectivity through simpler transmetallation .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of the methallyl halide. Key parameters influencing yield include:

- Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity, achieving yields up to 78%.

- Temperature : Reactions conducted at −78°C minimize side reactions such as elimination, while room-temperature conditions favor kinetic control.

- Stoichiometry : A 2:1 molar ratio of methallyl chloride to sodium sulfide ensures complete conversion, with excess sulfide mitigating disulfide byproduct formation.

Table 1: Alkylation Reaction Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Byproducts |

|---|---|---|---|

| Solvent | THF | 78 | Disulfide (<5%) |

| Temperature | −78°C | 72 | Allylic ethers (8%) |

| Methallyl Chloride:Na₂S | 2:1 | 85 | Oligomers (3%) |

One-Pot Synthesis from Methanol Isotopologues

A scalable one-pot synthesis, initially developed for isotopic labeling, adapts methanol derivatives to produce this compound. This method, detailed in Organic Process Research & Development, involves sequential oxidation and sulfide formation steps.

Procedure and Isotopic Incorporation

The process begins with the oxidation of [¹³C]methanol to [¹³C]formaldehyde, followed by condensation with hydrogen sulfide (H₂S) and methallyl alcohol. Critical stages include:

- Oxidation : Catalyzed by silver oxide (Ag₂O) at 150°C, achieving 92% conversion.

- Condensation : Conducted in the presence of boron trifluoride (BF₃) etherate, which activates the formaldehyde for nucleophilic attack by H₂S.

- Purification : Distillation under reduced pressure (40°C, 10 mmHg) isolates this compound with 95% purity.

Table 2: Isotopic Labeling Efficiency

| Isotopologue | Incorporation Efficiency (%) | Purity (%) |

|---|---|---|

| [¹³C]this compound | 98 | 95 |

| [²H₃,¹³C]this compound | 94 | 93 |

Catalytic Thioetherification of Allylic Alcohols

Emerging methodologies employ transition-metal catalysts to facilitate the direct coupling of allylic alcohols with thiols. This approach circumvents the need for pre-functionalized halides, enhancing atom economy.

Palladium-Catalyzed Coupling

A palladium(II) acetate (Pd(OAc)₂)-mediated reaction couples methallyl alcohol with methyl mercaptan (CH₃SH) in acetonitrile. The catalytic cycle involves:

- Oxidative addition : Pd(0) inserts into the S–H bond of CH₃SH.

- Allylic activation : Coordination of methallyl alcohol to Pd(II) facilitates deprotonation.

- Reductive elimination : Formation of the C–S bond releases this compound and regenerates Pd(0).

Table 3: Catalytic System Performance

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| 5 | 80 | 65 | 13 |

| 10 | 100 | 78 | 7.8 |

Comparative Analysis of Methodologies

Each synthesis route offers distinct advantages and limitations:

- Alkylation : High yields (85%) but generates stoichiometric waste (NaCl).

- One-Pot Synthesis : Scalable and isotopologue-friendly yet requires high-pressure equipment.

- Catalytic Thioetherification : Atom-economical but limited by catalyst cost and moderate TON.

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Alkylation | 85 | High | Moderate (NaCl waste) |

| One-Pot | 95 | Medium | Low (BF₃ recycling) |

| Catalytic | 78 | Low | Low (Pd recycling) |

Industrial-Scale Production Considerations

Patented integrated systems, such as those disclosed in CN111788178A, highlight trends toward continuous-flow reactors for sulfide production. Key innovations include:

Q & A

Q. How should conflicting reports on this compound’s spectroscopic properties be addressed in peer-reviewed literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.